Indole-3-pyruvic acid

Immunology Inflammation Aryl Hydrocarbon Receptor

Indole-3-pyruvic acid (CAS 392-12-1) is the definitive α-keto acid for dissecting AHR-driven intestinal immunity and the TAA1-YUC auxin biosynthetic route. Unlike generic indole derivatives, it uniquely rescues auxin-deficient phenotypes in Arabidopsis and suppresses colitis via oral AHR activation—benchmarks unattainable with phenylpyruvic acid or indole-3-acetonitrile. Supplied as off-white crystalline solid (≥98% purity, mp ~215 °C), it ships under 2–8°C. For mechanistic studies of IL-10 induction, Treg differentiation, or non-benzodiazepine anxiolytic pathways, this is the irreplaceable positive control.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 392-12-1
Cat. No. B145829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-pyruvic acid
CAS392-12-1
Synonymsindol-3-yl pyruvic acid
indole-3-pyruvic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O
InChIInChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)
InChIKeyRSTKLPZEZYGQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-3-Pyruvic Acid (392-12-1): Research-Grade α-Keto Acid for AHR & Auxin Biosynthesis Studies


Indole-3-pyruvic acid (CAS 392-12-1) is an endogenous α-keto acid analog of tryptophan that functions as a key intermediate in the primary biosynthetic pathway of the plant hormone indole-3-acetic acid (IAA) via the TAA1-YUC route [1]. In mammalian systems, it acts as an orally bioavailable agonist of the aryl hydrocarbon receptor (AHR), with demonstrated transcriptional activation at 50–250 µM in reporter assays [2]. The compound is supplied as an off-white to pale-yellow crystalline solid with a purity of ≥98.0% (TLC) and a melting point of ~215 °C (dec.), and is recommended for storage at 2–8°C to maintain stability . This evidence guide evaluates its quantifiable differentiation from structurally and functionally related compounds to inform procurement decisions for specialized research applications.

Indole-3-Pyruvic Acid vs. Generic Alternatives: Why Chemical Identity Dictates Functional Outcomes


Indole-3-pyruvic acid cannot be generically substituted with other indole derivatives or aromatic pyruvic acids due to profound differences in biological potency and pathway engagement. Direct comparative studies reveal that among structurally similar aromatic pyruvic acids (phenylpyruvic acid and 4-hydroxyphenylpyruvic acid), only indole-3-pyruvic acid exhibits the ability to both potently activate the aryl hydrocarbon receptor (AHR) and ameliorate chronic inflammation in a colitis model [1]. Similarly, in auxin biosynthesis rescue assays, indole-3-pyruvic acid demonstrates superior efficacy in recovering Arabidopsis seedlings from auxin deficiency compared to a panel of 11 alternative indole derivatives, including N-hydroxyl tryptamine and indole-3-acetonitrile [2]. Furthermore, its anxiolytic profile is distinct from that of benzodiazepines, exhibiting selective antagonism of specific anxiogenic stimuli while lacking the broad anticonvulsant properties of diazepam [3]. These data underscore that functional outcomes are exquisitely dependent on the precise chemical structure of the α-keto acid and the indole moiety, making substitution with a generic alternative scientifically unsound for targeted research applications.

Quantitative Differentiation of Indole-3-Pyruvic Acid (CAS 392-12-1) from Structurally Related Analogs


Superior AHR Activation and Colitis Improvement Versus Other Aromatic Pyruvic Acids

In a head-to-head comparison of aromatic pyruvic acids, indole-3-pyruvic acid (IPA) demonstrated the strongest ability to activate the aryl hydrocarbon receptor (AHR) in vitro and was the only compound among those tested to improve chronic inflammation in a mouse model of T cell-mediated colitis [1]. Oral administration of IPA (0.1% in chow) significantly attenuated colonic expression of Th1 cytokines (Il1b, Ifng, Tnfa, Il12b) and enhanced Il-10 gene expression, an effect not observed with phenylpyruvic acid or 4-hydroxyphenylpyruvic acid [1].

Immunology Inflammation Aryl Hydrocarbon Receptor

Most Effective Indole Derivative for Rescuing Auxin Deficiency in Arabidopsis

In a comparative screening of 11 indole derivatives, indole-3-pyruvic acid (IPA) was found to be the most effective compound for recovering Arabidopsis seedlings from auxin deficiency induced by the IAA biosynthesis inhibitor L-aminooxyphenylpropionic acid (AOPP) [1]. Its efficacy surpassed that of other proposed intermediates, including N-hydroxyl tryptamine and indole-3-acetonitrile, as determined by analysis of auxin-inducible marker gene expression and root morphology [1].

Plant Biology Auxin Biosynthesis Chemical Genetics

Selective Anxiolytic Profile Differentiated from Benzodiazepines in Behavioral Assays

Indole-3-pyruvic acid (IPA) demonstrates an anxiolytic-like effect in the elevated plus-maze in mice at doses of 100-200 mg/kg (i.p.), increasing the ratio of open arm entries and time spent in open arms [1]. This effect is comparable to that of the benzodiazepine diazepam; however, the mechanism of action is distinct. IPA selectively reverses the anxiogenic effect of caffeine (50 mg/kg) and 3-hydroxykynurenine (1.2 µg, i.c.v.) but does not attenuate the effects of pentylenetetrazole (10 mg/kg) or phenylethylamine (5-10 mg/kg), nor does it prevent seizures induced by these agents, in contrast to diazepam which is effective against both [1].

Neuroscience Anxiety Behavioral Pharmacology

Enhanced Precursor for Kynurenic Acid (KYNA) Production Compared to Tryptophan

Indole-3-pyruvic acid (IPA) serves as a direct precursor for the neuroprotective metabolite kynurenic acid (KYNA). Metabolic studies indicate that the conversion of IPA to KYNA within the brain is more effective than the conversion of its parent amino acid, tryptophan, to KYNA [1]. This suggests the existence of a distinct, more efficient metabolic pathway for KYNA synthesis originating from IPA, bypassing the rate-limiting steps of the canonical kynurenine pathway [1].

Neurochemistry Metabolism Kynurenine Pathway

Protection Against UVB-Induced Damage in Keratinocytes and Murine Skin

Indole-3-pyruvic acid (IPA) confers quantifiable protection against ultraviolet B (UVB) radiation-induced cellular damage. In HaCaT human keratinocytes, treatment with IPA at concentrations of 5-25 mM for 6 hours resulted in a dose-dependent reduction in UVB-stimulated mRNA expression of the inflammatory marker cyclooxygenase-2 (COX-2), as well as the cytokines IL-1β and IL-6 [1]. Furthermore, topical application of IPA (100 µmol) to the skin of HR-1 hairless mice significantly reduced the severity of UVB-induced damage, including the attenuation of epidermal necrosis [2].

Dermatology Photobiology Inflammation

Key Application Scenarios for Indole-3-Pyruvic Acid (CAS 392-12-1) Driven by Comparative Evidence


Aryl Hydrocarbon Receptor (AHR) Agonist for Immunological Tolerance and Colitis Research

Indole-3-pyruvic acid is the preferred compound for investigating the role of microbiota-derived AHR agonists in maintaining intestinal immune homeostasis. Based on direct comparative data, it is the only aromatic pyruvic acid that both potently activates AHR and ameliorates experimental colitis, making it an essential positive control for screening novel immunomodulators and for mechanistic studies of IL-10 induction and Treg differentiation [1]. The established oral efficacy (0.1% in chow) in mouse models provides a validated protocol for in vivo experimentation [1].

Critical Substrate and Intermediate in the TAA1-YUC Auxin Biosynthesis Pathway

For plant biologists dissecting the primary indole-3-acetic acid (IAA) biosynthetic pathway in Arabidopsis and other species, indole-3-pyruvic acid is the most effective intermediate for rescuing auxin-deficient phenotypes. Its superior performance over 10 other indole derivatives in a direct comparison study validates its use as a key substrate for in vitro enzyme assays (TAA1/TAR aminotransferases, YUCCA monooxygenases) and for in planta rescue experiments following chemical or genetic inhibition of the pathway [2].

Neuroscience Tool for Investigating Endogenous Anxiolytic and Neuroprotective Mechanisms

Indole-3-pyruvic acid serves as a unique pharmacological tool to probe non-benzodiazepine anxiolytic pathways. Its ability to increase open arm exploration in mice while selectively antagonizing specific anxiogenic stimuli (caffeine, 3-hydroxykynurenine) without the broad anticonvulsant profile of diazepam makes it ideal for dissecting novel neural circuits underlying anxiety [3]. Concurrently, its efficient conversion to the neuroprotective metabolite kynurenic acid positions it as a superior precursor to tryptophan for studying alternative KYNA synthesis routes in the brain [4].

In Vitro Photoprotection and Inflammation Model for Dermatological Research

In studies of UVB-induced skin damage and inflammation, indole-3-pyruvic acid provides a quantifiable protective effect in both human keratinocyte cell lines (HaCaT) and murine skin models. Its demonstrated ability to reduce COX-2 and pro-inflammatory cytokine expression at defined concentrations (5-25 mM) makes it a valuable compound for establishing positive control benchmarks in cellular assays and for exploring endogenous AHR-dependent cytoprotective mechanisms in the epidermis [5].

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